molecular formula C23H22Cl2N2O3S B7693740 N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide

Cat. No. B7693740
M. Wt: 477.4 g/mol
InChI Key: TVWGZPVIZPETNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as BCBM, is a chemical compound that belongs to the sulfonamide family. BCBM has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the activity of the enzyme glycogen synthase kinase-3β, which plays a key role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. The compound has also been found to exhibit anti-diabetic effects, possibly through the activation of the AMP-activated protein kinase pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound is relatively complex to synthesize, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide and to determine its potential side effects.

Future Directions

There are several potential future directions for the study of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the potential applications of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide involves a multi-step reaction process that includes the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde, followed by the reaction of the resulting imine with N-benzyl-2-(4-chlorophenylsulfonamido)-N-methylacetamide. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-26(15-18-5-3-2-4-6-18)23(28)17-27(16-19-7-9-20(24)10-8-19)31(29,30)22-13-11-21(25)12-14-22/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWGZPVIZPETNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.